Dihydrosimvastatin-3',5'-diol
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Overview
Description
Dihydrosimvastatin-3’,5’-diol is a derivative of simvastatin, a widely used statin for lowering cholesterol levels. This compound contains 74 bonds, including 34 non-hydrogen bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 3 six-membered rings, 1 ten-membered ring, 2 aliphatic esters, 3 hydroxyl groups, and 3 secondary alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrosimvastatin-3’,5’-diol can be synthesized through the reduction of simvastatin. The reduction process involves the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of dihydrosimvastatin-3’,5’-diol involves large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple recrystallization steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Dihydrosimvastatin-3’,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dihydrosimvastatin-3’,5’-diol has several scientific research applications:
Chemistry: Used as a model compound for studying reduction and oxidation reactions.
Biology: Investigated for its potential effects on cellular processes and cholesterol metabolism.
Medicine: Explored for its potential as a cholesterol-lowering agent with different pharmacokinetic properties compared to simvastatin.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Dihydrosimvastatin-3’,5’-diol exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used for lowering cholesterol.
Pravastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Lovastatin: Structurally similar to simvastatin and used for the same therapeutic purposes.
Uniqueness
Dihydrosimvastatin-3’,5’-diol is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. These differences can influence its efficacy and safety profile .
Properties
Molecular Formula |
C25H40O7 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19?,20+,22-,23?/m1/s1 |
InChI Key |
MRCKOKWQDZYFLT-IHHACARCSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origin of Product |
United States |
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